10-Phenoxarsinin-10-ylphenoxarsinine
Description
10-Phenoxarsinin-10-ylphenoxarsinine (CAS RN: 4095-45-8), also known as 10,10′-Oxybisphenarsazine or bis(5,10-dihydrophenarsazine) oxide, is an organoarsenic compound comprising two phenarsazine moieties linked by an oxygen atom . Phenarsazine is a heterocyclic system containing one arsenic and one nitrogen atom in a bicyclic structure (C₁₂H₁₀AsN). The oxide bridge in this compound enhances its stability and modulates its reactivity, making it a precursor for synthesizing substituted derivatives.
Its molecular formula is C₂₄H₁₈As₂N₂O, with a molecular weight of ~500 g/mol, inferred from structural analogs .
Properties
CAS No. |
15430-08-7 |
|---|---|
Molecular Formula |
C24H16As2O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
10-phenoxarsinin-10-ylphenoxarsinine |
InChI |
InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
OIVNMJRHWQVFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
Synonyms |
10,10'-Bi(10H-phenoxarsine) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 10-Phenoxarsinin-10-ylphenoxarsinine with key structurally related arsenic-containing heterocycles:
Key Findings
- Biocidal Potency: Phenoxarsine derivatives (e.g., OBPA) exhibit significantly higher fungicidal and bactericidal activity (10–20×) compared to phenarsazine analogs due to enhanced electrophilic arsenic centers and improved membrane penetration .
- Structural Influence: Phenarsazine vs. Phenoxarsine: Phenarsazine contains a nitrogen atom in the heterocycle, while phenoxarsine has an oxygen atom. This difference alters electronic properties and reactivity, with phenoxarsine derivatives being more lipophilic and bioactive . Chlorinated Derivatives: Chlorine substitution at the 10-position (e.g., 10-chlorophenoxarsine) enhances electrophilicity, making these compounds effective intermediates for synthesizing thio- and alkoxy-derivatives .
- Applications: OBPA is widely used in industrial applications (e.g., PVC, adhesives) due to its broad-spectrum antimicrobial activity . Phenarsazine derivatives like Adamsite were historically used as chemical irritants but are now largely obsolete .
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